
Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
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Biological Activity
Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of cyano, thioether, and furan groups contributes to its reactivity and potential pharmacological effects.
Anticancer Activity
Research has indicated that dihydropyridine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications at specific positions of the dihydropyridine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with hydrophobic substituents at the 3 and 4 positions showed improved potency compared to those with hydrophilic groups .
Table 1: Cytotoxicity of Dihydropyridine Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | MCF-7 | 3.5 |
Allyl 5-cyano... | A549 | 4.2 |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research into related dihydropyridine derivatives has shown that they can inhibit pro-inflammatory cytokines by modulating signaling pathways associated with IL-1 receptor-mediated responses . This indicates a promising avenue for exploring the therapeutic applications of Allyl 5-cyano... in treating inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it could act as an inhibitor of specific enzymes involved in inflammatory pathways or as a modulator of cell signaling cascades related to cancer proliferation .
Case Study: Inhibition of Human Leukocyte Elastase
A notable case study examined the inhibition of human leukocyte elastase (HLE), an enzyme implicated in inflammatory processes. The study found that certain dihydropyridine derivatives effectively reduced HLE activity, which could translate into decreased inflammation and tissue damage in vivo .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of Allyl 5-cyano... is crucial for its development as a therapeutic agent. The compound's solubility, stability, and metabolic pathways must be investigated to assess its bioavailability and safety profile.
Absorption and Metabolism
Preliminary data suggest that modifications in the chemical structure can influence the compound's absorption rates and metabolic stability. For instance, compounds with more lipophilic characteristics tend to exhibit better absorption profiles in biological systems .
Toxicological Studies
Toxicological assessments are essential for evaluating the safety of new compounds. Early-stage studies on related dihydropyridine derivatives have shown low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings .
Scientific Research Applications
The compound demonstrates significant biological activity, particularly as a potential therapeutic agent in cancer treatment and other diseases.
Anticancer Properties:
Research indicates that compounds containing the dihydropyridine scaffold exhibit anticancer properties. The presence of cyano and furan groups may enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the dihydropyridine structure can lead to increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Potential:
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is critical in the inflammatory response. This suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of similar compounds derived from the dihydropyridine framework:
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-3-10-31-23(29)20-14(2)26-22(17(12-25)21(20)18-5-4-11-30-18)32-13-19(28)27-16-8-6-15(24)7-9-16/h3-9,11,21,26H,1,10,13H2,2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFPXWZAHUBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.